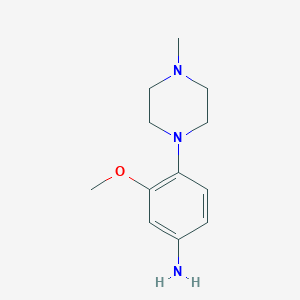

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

3-methoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAGBCLWMVRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474315 | |

| Record name | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156428-85-2 | |

| Record name | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Structural Analysis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block in Modern Oncology

In the landscape of targeted cancer therapy, the synthesis of highly specific and potent small molecule inhibitors is paramount. One such critical intermediate that has emerged in the development of advanced anticancer agents is 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline . With the chemical formula C₁₇H₂₈N₄O and a molecular weight of 304.43 g/mol , this complex aniline derivative serves as a pivotal precursor in the synthesis of the FDA-approved drug Gilteritinib, a potent FLT3 inhibitor for the treatment of acute myeloid leukemia (AML)[1]. The precise molecular architecture of this intermediate is fundamental to the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This guide provides a comprehensive structural analysis of this compound, detailing the key analytical techniques employed for its characterization and offering insights into the interpretation of the resulting data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 1254058-34-8 | [2][3][4] |

| Molecular Formula | C₁₇H₂₈N₄O | [3][5][6] |

| Molecular Weight | 304.43 g/mol | [3][5][6] |

| IUPAC Name | 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | [2] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Data not publicly available | N/A |

| Melting Point | Data not publicly available | N/A |

The Synthetic Pathway: A Glimpse into its Genesis

While multiple synthetic routes to Gilteritinib exist, a common pathway involves the coupling of a pyrazine derivative with this compound. The synthesis of this aniline intermediate itself is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One plausible synthetic approach is outlined below.

Caption: A plausible synthetic workflow for this compound.

Core Structural Elucidation Techniques

The unambiguous determination of the structure of this compound relies on a combination of powerful analytical techniques. Each method provides unique and complementary information, which, when pieced together, confirms the molecular connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

While the specific experimental ¹H NMR spectrum for this compound is not publicly available, a detailed prediction of the expected chemical shifts, multiplicities, and coupling constants can be made based on the analysis of its constituent functional groups and data from analogous structures.

-

Aromatic Protons (Ar-H): The three protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton ortho to the amino group and meta to the methoxy group is expected to be the most upfield, while the proton ortho to the methoxy group and meta to the piperidine substituent will be further downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.8-4.0 ppm.

-

Piperidine and Piperazine Protons: The protons on the piperidine and piperazine rings will give rise to a complex set of multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded and appear further downfield.

-

N-Methyl Protons (-NCH₃): A singlet for the three protons of the N-methyl group on the piperazine ring is expected in the upfield region, likely around δ 2.2-2.5 ppm.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine is expected. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (δ 100-160 ppm). The carbons directly attached to the oxygen (methoxy) and nitrogen (amino and piperidine) atoms will be the most deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate around δ 55-60 ppm.

-

Piperidine and Piperazine Carbons: The carbons of the piperidine and piperazine rings will appear in the aliphatic region (δ 40-60 ppm).

-

N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group will be found in the upfield region, typically around δ 45-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Expected Fragmentation Pattern

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound ([M]⁺˙ at m/z 304) would be expected to undergo characteristic fragmentation.

Caption: Predicted major fragmentation pathways for this compound.

Key expected fragments would include:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 289.

-

Cleavage of the piperazine ring: This can lead to several characteristic fragments, including a prominent ion at m/z 57 corresponding to the [CH₂=N(CH₃)CH₂]⁺ fragment.

-

Benzylic-type cleavage: Cleavage of the bond between the aniline ring and the piperidine nitrogen.

-

Loss of the methoxy group: As either a radical (•OCH₃) or a neutral molecule (CH₂O) following rearrangement.

X-ray Crystallography

For a definitive three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While no public crystal structure data is currently available for this specific compound, analysis of related structures suggests that the piperazine and piperidine rings would likely adopt chair conformations.

The Role in Drug Development: More Than Just an Intermediate

The structural integrity of this compound is not only crucial for the successful synthesis of Gilteritinib but also for ensuring the purity and safety of the final drug product. Impurities arising from the synthesis of this intermediate could potentially be carried through to the API, leading to unforeseen toxicities or reduced efficacy. Therefore, robust analytical methods for the identification and quantification of any related substances are a critical component of the drug development process.

Conclusion and Future Perspectives

The structural analysis of this compound, a key intermediate in the synthesis of Gilteritinib, relies on a synergistic application of modern analytical techniques. While publicly available experimental data is limited, a comprehensive understanding of its structure can be inferred from established spectroscopic principles and data from analogous compounds. As the development of targeted therapies continues to advance, the detailed characterization of such pivotal intermediates will remain a cornerstone of efficient and safe drug manufacturing. Further research into the solid-state properties and polymorphism of this compound could provide valuable insights for process optimization and formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs-dev-public.ncats.io]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Introduction

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that has garnered significant interest within the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a methoxy group and a methylpiperazine moiety on the aniline core, makes it a versatile building block in organic synthesis. Notably, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including targeted therapies in oncology. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug discovery and development workflows. This guide provides a comprehensive overview of these properties, supported by experimental protocols and theoretical insights to aid researchers and scientists.

Core Physicochemical Properties

The utility of a chemical entity in synthetic and medicinal chemistry is largely dictated by its intrinsic physicochemical characteristics. These properties influence its reactivity, solubility, bioavailability, and overall suitability as a drug candidate or intermediate.

| Property | Value | Source |

| CAS Number | 156428-85-2 | [1][2] |

| Molecular Formula | C₁₂H₁₉N₃O | [1][2] |

| Molecular Weight | 221.30 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 394.87 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 192.61 °C | [1] |

| Density (Predicted) | 1.112 g/cm³ | [1] |

| Water Solubility | Soluble | [1] |

| LogP (Predicted) | 1.61 | [1] |

| Topological Polar Surface Area (TPSA) | 41.73 Ų | [1][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

| InChI Key | AFEAGBCLWMVRHF-UHFFFAOYSA-N | [2] |

| SMILES | COc1cc(N)ccc1N1CCN(C)CC1 | [3] |

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical experiments are essential. The following section details the standard operating procedures for these key characterizations.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

LC-MS Protocol:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject a small volume (e.g., 1-5 µL) into a liquid chromatograph coupled to a mass spectrometer (LC-MS).

-

The compound is typically ionized using electrospray ionization (ESI) in positive ion mode.

-

The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ is measured.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile solid compound.

HPLC Protocol:

-

Prepare a stock solution of the sample in a suitable mobile phase diluent (e.g., methanol/water mixture).

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

The purity is calculated based on the relative area percentage of the main peak.

Visualizing Experimental Workflows

Caption: Workflow for the physicochemical characterization of the compound.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. Its structural features are often found in kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the piperazine nitrogen can be a key interaction point with the solvent or the target protein. The methoxy group can influence the conformation and electronic properties of the aniline ring.

This compound is a known impurity and intermediate in the synthesis of Gilteritinib, a potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.[4] Its presence and purity must be carefully controlled during the manufacturing process to ensure the safety and efficacy of the final drug product.

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

-

Signal Word: Danger.[2]

-

Pictogram: GHS05 (Corrosion).[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere, away from incompatible materials. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a key chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. Its structural complexity and functional group arrangement make it an important component in the synthesis of pharmacologically active molecules. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound, ensuring its quality and suitability for research and development applications. A comprehensive understanding of its properties, handling requirements, and analytical characterization is essential for any scientist working with this versatile molecule.

References

- 1. This compound, CasNo.156428-85-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. This compound | 156428-85-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]

The Unseen Catalyst: A Technical Guide to 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and its Pivotal Role in Targeted Cancer Therapy

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of significant interest not for its intrinsic biological activity, but as a critical structural precursor in the synthesis of advanced targeted therapeutics. While direct pharmacological data on this aniline derivative is sparse, its molecular framework is integral to the mechanism of action of the potent kinase inhibitor, Gilteritinib. This document will elucidate the physicochemical properties of this compound and subsequently pivot to a comprehensive exploration of the mechanism of action of Gilteritinib, the clinically relevant molecule it helps create. We will dissect the signaling pathways, molecular targets, and the structure-activity relationships that underscore its therapeutic efficacy. Furthermore, this guide will furnish detailed experimental protocols for researchers seeking to characterize similar kinase inhibitors, thereby providing a complete scientific narrative from precursor to clinical application.

Introduction: The Strategic Importance of a Synthetic Intermediate

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often owes its efficacy to the precise architecture of its constituent chemical building blocks. This compound is a prime example of such a crucial intermediate. While not a therapeutic agent in itself, its structural motifs are fundamental to the development of targeted therapies.

This aniline derivative is a key component in the synthesis of Gilteritinib, a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) used in the treatment of acute myeloid leukemia (AML).[1][2][3] Its methoxy and methylpiperazinyl moieties are strategically positioned to contribute to the binding affinity and selectivity of the final drug product. Therefore, to understand the "mechanism of action" associated with this compound, one must look to the pharmacological action of the molecule it helps to create.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H28N4O | [4] |

| Molecular Weight | 304.43 g/mol | [2] |

| CAS Number | 1254058-34-8 | [4] |

| Appearance | Brown solid | [5] |

| IUPAC Name | 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | [4] |

The End Game: Mechanism of Action of Gilteritinib, the Clinical Successor

The clinical significance of this compound is realized in the mechanism of action of Gilteritinib. Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with relapsed or refractory AML harboring FLT3 mutations.[4][6]

Molecular Targets: FLT3 and Beyond

The primary molecular target of Gilteritinib is the FLT3 receptor tyrosine kinase.[1][5] In a significant portion of AML cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.[1] Gilteritinib is a potent inhibitor of both major types of activating FLT3 mutations:

-

Internal Tandem Duplication (ITD) mutations: These mutations in the juxtamembrane domain of FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[4]

-

Tyrosine Kinase Domain (TKD) mutations: These point mutations, such as the D835Y mutation, also lead to constitutive activation of the FLT3 receptor.[4][6]

Gilteritinib's ability to inhibit both ITD and TKD mutations gives it a broader spectrum of activity compared to some earlier generation FLT3 inhibitors.[4] Beyond FLT3, Gilteritinib has also been shown to inhibit other tyrosine kinases, including AXL, ALK, and c-kit, which may contribute to its overall anti-leukemic effects.[4][6]

Disruption of Downstream Signaling Cascades

By binding to the ATP-binding pocket of the FLT3 kinase, Gilteritinib prevents the phosphorylation and subsequent activation of the receptor.[1] This blockade of FLT3 signaling disrupts multiple downstream pathways that are critical for the survival and proliferation of leukemic cells:[1]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival and apoptosis. Its inhibition by Gilteritinib promotes programmed cell death in FLT3-mutated cells.

-

RAS/MAPK Pathway: This cascade is crucial for cell cycle progression and proliferation. Gilteritinib's disruption of this pathway leads to a decrease in the proliferation of leukemic cells.

-

STAT5 Pathway: STAT5 is a key mediator of cytokine signaling and is involved in cell differentiation and survival. Inhibition of STAT5 signaling contributes to the anti-leukemic effects of Gilteritinib.

The concerted inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.[5]

References

- 1. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]

- 2. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 3. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jadpro.com [jadpro.com]

The Piperazine-Substituted Aniline Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the piperazine-substituted aniline scaffold has become a cornerstone in contemporary medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the biological significance of this versatile structural motif. We will delve into the distinct physicochemical and pharmacological contributions of both the piperazine ring and the aniline moiety, elucidating how their synergistic combination has been expertly manipulated to achieve desired therapeutic outcomes across a spectrum of diseases. Key areas of focus will include the role of this scaffold in central nervous system disorders, oncology, and infectious diseases. We will further examine the critical structure-activity relationships that govern target affinity and selectivity. Finally, this guide will address the metabolic liabilities often associated with the aniline core, presenting established and emerging strategies to mitigate these risks, thereby ensuring the continued prominence of piperazine-substituted anilines in the drug development pipeline.

Introduction: A Tale of Two Scaffolds

The remarkable success of piperazine-substituted anilines in drug discovery stems from the unique and complementary properties of its constituent parts. Understanding these individual contributions is paramount to appreciating the versatility of the combined scaffold.

The Piperazine Ring: A Chameleon of Medicinal Chemistry

The six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, known as piperazine, is a privileged scaffold in medicinal chemistry.[1] Its prevalence is attributed to a unique combination of physicochemical properties that render it an invaluable building block for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

-

Modulator of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This significantly influences the polarity and aqueous solubility of a molecule, which are critical for bioavailability.[3][4]

-

Basicity and pKa Engineering: The basicity of the piperazine nitrogens (pKa values are typically around 5.35 and 9.73) allows for the formation of salts, which can improve a drug's formulation and handling properties.[5] Furthermore, the pKa can be fine-tuned through substitution to control the ionization state of the molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.[1]

-

A Versatile Linker: The piperazine ring serves as an effective and adaptable linker to connect different pharmacophoric elements within a drug molecule, allowing for the precise spatial orientation required for optimal target engagement.[2]

The Aniline Moiety: A Gateway to Aromatic Interactions and a Word of Caution

Aniline, a simple aromatic amine, is a fundamental building block in the synthesis of a vast array of pharmaceuticals. Its phenyl ring provides a platform for crucial aromatic interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The amino group offers a key site for further chemical modification, enabling the exploration of structure-activity relationships.[6]

However, the aniline moiety is not without its challenges. It is a well-known "structural alert" in medicinal chemistry due to its propensity for metabolic activation.[7][8] Cytochrome P450-mediated oxidation can lead to the formation of reactive metabolites, such as quinone-imines, which can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs) and toxicity.[8] A significant portion of drugs that have been withdrawn from the market or carry black box warnings contain the aniline motif.[7][8] Therefore, a critical aspect of designing safer aniline-containing drugs is the strategic mitigation of these metabolic liabilities.

Therapeutic Applications of Piperazine-Substituted Anilines: A Journey Through Diverse Pharmacological Landscapes

The fusion of the piperazine and aniline moieties has yielded a rich pipeline of drugs with diverse therapeutic applications. This section will explore some of the key areas where this scaffold has made a significant impact.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Pathways

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, primarily through the modulation of monoamine neurotransmitter pathways.[9][10] The piperazine-substituted aniline scaffold is a common feature in drugs targeting dopamine, serotonin, and adrenergic receptors.

-

Antipsychotics: Atypical antipsychotics like Clozapine feature a piperazine ring attached to a tricyclic dibenzodiazepine system, which includes an aniline-like nitrogen. Clozapine's complex pharmacology, involving interactions with multiple dopamine and serotonin receptor subtypes, is a hallmark of this class of drugs.

-

Antidepressants: Drugs such as Vortioxetine incorporate a piperazine-phenyl moiety. Vortioxetine's multimodal mechanism of action includes inhibition of the serotonin transporter and modulation of several serotonin receptors.[10] The substitution pattern on the aniline ring is crucial for achieving this unique pharmacological profile.[11]

-

Anxiolytics: Buspirone , an anxiolytic agent, possesses a pyrimidinylpiperazine structure, where the pyrimidine ring is linked to an aniline-like nitrogen. Its mechanism involves partial agonism at serotonin 5-HT1A receptors.

The following diagram illustrates a generalized workflow for the initial screening of novel piperazine-substituted anilines for CNS activity.

Caption: High-level workflow for CNS drug discovery with piperazine-substituted anilines.

Oncology: Targeting Cell Proliferation and Survival Pathways

The piperazine-substituted aniline scaffold is a prominent feature in a number of targeted cancer therapies, particularly kinase inhibitors.

-

Imatinib (Gleevec®): A paradigm-shifting drug for the treatment of chronic myeloid leukemia (CML), imatinib features a pyrimidinyl-aniline core linked to a piperazine moiety. This structure is exquisitely designed to fit into the ATP-binding pocket of the Bcr-Abl tyrosine kinase, inhibiting its activity and halting the proliferation of cancer cells.

-

Lapatinib (Tykerb®): This dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) also incorporates a substituted aniline linked to a heterocyclic system.

The mechanism of action for many piperazine-containing anticancer agents involves the induction of apoptosis.[12] These compounds can trigger both the extrinsic and intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Infectious Diseases: A Broad Spectrum of Activity

Piperazine-substituted anilines have demonstrated efficacy against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.

-

Anthelmintics: Piperazine itself has a long history of use as an anthelmintic agent for treating parasitic worm infections.[13][14] Its mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, leading to their expulsion from the host.[5][15][16]

-

Antibacterial and Antifungal Agents: Numerous studies have reported the synthesis and evaluation of piperazine-substituted anilines with significant antibacterial and antifungal properties.[17][18] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

-

Antiviral Activity: The piperazine scaffold is found in several antiviral drugs.[2][19] For instance, some piperazine-substituted pyranopyridines have been shown to inhibit the production of hepatitis B virus (HBV) virions.[20]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of piperazine-substituted anilines can be dramatically altered by even minor modifications to their structure. Understanding these structure-activity relationships is crucial for rational drug design.

Substitution on the Piperazine Ring

-

N1-Substitution: The substituent at the N1 position of the piperazine ring is often a key determinant of target selectivity and potency. For example, in many CNS-active compounds, this position is occupied by an aryl or heteroaryl group that engages in specific interactions with the target receptor.

-

N4-Substitution: The N4 position is frequently used to attach bulky groups or linkers that can modulate physicochemical properties or interact with secondary binding pockets on the target.

-

C-Substitution: While less common, substitution on the carbon atoms of the piperazine ring can introduce chirality and provide vectors for exploring additional chemical space, although this can also complicate synthesis.[4]

Substitution on the Aniline Ring

The substitution pattern on the aniline ring plays a critical role in modulating both the pharmacodynamic and pharmacokinetic properties of the molecule.

-

Electronic Effects: Electron-donating or electron-withdrawing groups on the aniline ring can influence the pKa of the amino group and the overall electron density of the aromatic system, which can impact binding affinity and metabolic stability.

-

Steric Effects: The size and position of substituents can dictate the orientation of the molecule within the binding pocket and prevent unwanted off-target interactions.

-

Metabolic Blocking: Strategic placement of metabolically stable groups, such as fluorine atoms, can block sites of metabolism on the aniline ring, thereby improving the drug's half-life and reducing the formation of reactive metabolites.

The following table summarizes the general impact of substitutions on the properties of piperazine-substituted anilines:

| Modification | Potential Effects |

| N1-Aryl/Heteroaryl Substitution | Potency, Target Selectivity |

| N4-Alkyl/Arylalkyl Substitution | Solubility, Lipophilicity, Pharmacokinetics |

| Aniline Ring Substitution (Ortho) | Conformation, Selectivity |

| Aniline Ring Substitution (Meta) | Potency, Selectivity |

| Aniline Ring Substitution (Para) | Potency, Metabolism |

| Introduction of Fluorine | Metabolic Stability, pKa Modulation, Binding Affinity |

Mitigating the Aniline Liability: Strategies for Safer Drug Design

Given the well-documented risks associated with the aniline moiety, a key challenge in the development of piperazine-substituted anilines is to design molecules with a favorable safety profile. Several strategies can be employed to mitigate the formation of reactive metabolites.

Electronic Modulation

The introduction of electron-withdrawing groups on the aniline ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.

Steric Hindrance

Placing bulky substituents ortho to the amino group can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of oxidation.

Bioisosteric Replacement

In some cases, the aniline moiety can be replaced with a bioisostere that retains the desired pharmacological activity but has a more favorable metabolic profile. Saturated isosteres are a promising avenue for mitigating aniline-related toxicities.[7]

The following diagram illustrates the metabolic activation of aniline and strategies to block it.

Caption: Metabolic activation of aniline and mitigation strategies.

Experimental Protocols: A Glimpse into the Lab

The synthesis and evaluation of piperazine-substituted anilines involve a series of well-established chemical and biological procedures.

General Synthetic Protocol: Buchwald-Hartwig Amination

A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), piperazine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, 2.0-3.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of new chemical entities is a critical step in early drug discovery.

Step-by-Step Methodology:

-

Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

Compound Addition: Add the test compound (typically at a final concentration of 1 µM).

-

Incubation: Incubate the mixture at 37 °C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The piperazine-substituted aniline scaffold has undeniably earned its status as a privileged structure in drug discovery. Its remarkable versatility, arising from the synergistic interplay of the piperazine and aniline moieties, has enabled the development of a diverse array of clinically successful drugs. The ability to fine-tune the physicochemical and pharmacological properties through systematic structural modifications has made it an enduringly attractive template for medicinal chemists.

However, the inherent metabolic liabilities of the aniline core remain a significant challenge. Future efforts in this area will likely focus on the development of novel synthetic methodologies to access a wider range of aniline bioisosteres and the application of computational tools to predict metabolic fate with greater accuracy. As our understanding of the complex interplay between chemical structure, biological activity, and metabolic stability continues to grow, the piperazine-substituted aniline scaffold is poised to remain a rich source of innovative therapeutics for years to come.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. cresset-group.com [cresset-group.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adanipharma.net [adanipharma.net]

- 14. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 16. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS number 156428-85-2 properties

An In-depth Technical Guide to 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 156428-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 156428-85-2, a pivotal chemical intermediate in modern medicinal chemistry. While possessing its own distinct physicochemical properties, its primary significance lies in its role as a key building block in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor, Imatinib. This document delves into its chemical properties, provides a logical synthetic strategy, outlines expected analytical characterizations, and details its critical application in drug synthesis. The content is structured to offer not just data, but actionable insights for laboratory and process development professionals.

Core Compound Profile: Physicochemical and Safety Data

Understanding the fundamental properties and safety requirements of a reagent is the bedrock of sound experimental design and safe laboratory practice. This compound is a substituted aniline derivative with a molecular structure that makes it an ideal precursor for complex molecular scaffolds.

Physicochemical Properties

The compound's physical characteristics are summarized below. It is typically a solid at room temperature, with solubility in water and some organic solvents.[1][2] Predicted values for properties like boiling and flash points are based on computational models and provide a useful baseline for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 156428-85-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₉N₃O | [1][2] |

| Molecular Weight | 221.30 g/mol | [2] |

| Appearance | Solid. Varies from white crystalline to yellow or brown. | [1] |

| Boiling Point (Predicted) | 394.9 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.112 g/cm³ | [2] |

| Flash Point (Predicted) | 192.6 °C | [1][2] |

| InChI Key | AFEAGBCLWMVRHF-UHFFFAOYSA-N |

Safety and Handling

As a substituted aniline, this compound requires careful handling. It is classified as hazardous, with warnings indicating it can cause severe skin and eye damage. Adherence to strict safety protocols is mandatory.

| Parameter | Information | Source(s) |

| Signal Word | Danger | |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat. All operations should be conducted in a certified chemical fume hood. | [4][5][6] |

| Storage | Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. |

Strategic Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for process optimization and cost management in a drug development pipeline. A logical and efficient synthesis can be designed based on established organic chemistry principles.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path from commercially available starting materials. The primary amine can be derived from the reduction of a nitro group, a reliable and high-yielding transformation. The bond between the aromatic ring and the piperazine nitrogen can be formed via a nucleophilic aromatic substitution (SNAᵣ) reaction.

Caption: Retrosynthetic analysis of the target aniline.

Proposed Forward Synthesis Protocol

This two-step process represents a robust and scalable method for producing the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nitro group on the aromatic ring activates the para position (relative to the nitro group) for nucleophilic attack by 1-methylpiperazine. A starting material like 4-fluoro-2-methoxynitrobenzene is ideal due to the high electronegativity of fluorine, making it an excellent leaving group.

-

To a stirred solution of 4-fluoro-2-methoxynitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine.

Step 2: Nitro Group Reduction

The nitro intermediate is reduced to the primary aniline. Several methods are effective; reduction with iron powder in acidic medium is a classic, cost-effective, and scalable choice.

-

Suspend the nitro intermediate (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of hydrochloric acid (HCl) or acetic acid to activate the reaction.

-

Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool it to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform a basic workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, this compound.

Caption: Proposed two-step forward synthesis workflow.

Analytical Characterization Profile

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be predicted.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals between 6.0-7.0 ppm. NH₂ Protons: A broad singlet, exchangeable with D₂O. OCH₃ Protons: A sharp singlet around 3.8 ppm. Piperazine Protons: Multiple signals (multiplets or broad singlets) between 2.5-3.5 ppm. NCH₃ Protons: A sharp singlet around 2.3 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals between 100-150 ppm. OCH₃ Carbon: Signal around 55 ppm. Piperazine Carbons: Signals between 45-55 ppm. NCH₃ Carbon: Signal around 46 ppm. |

| IR Spectroscopy | N-H Stretch: Two distinct sharp bands for the primary amine at ~3350-3450 cm⁻¹. C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹) bands. C=C Stretch: Aromatic ring stretches at ~1500-1600 cm⁻¹. C-O Stretch: Strong ether stretch at ~1200-1250 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 221. Key Fragments: Loss of methyl (m/z = 206), cleavage of the piperazine ring. |

Core Application: A Cornerstone for Imatinib Synthesis

The paramount importance of this compound stems from its use in the synthesis of Imatinib (Gleevec®), a revolutionary drug for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[7][8]

Imatinib's Mechanism of Action

Imatinib functions as a targeted therapy by inhibiting the BCR-ABL tyrosine kinase.[7] This aberrant, constitutively active enzyme drives the uncontrolled proliferation of cancer cells in CML. Imatinib binds to the ATP-binding site of the kinase, stabilizing an inactive conformation and preventing it from phosphorylating downstream substrates, thereby halting the pro-growth signaling cascade.[7][9]

Caption: Simplified mechanism of Imatinib action on BCR-ABL kinase.

Protocol: Amide Coupling to Synthesize Imatinib

The final key step in many Imatinib syntheses is an amide bond formation, coupling the aniline group of our title compound with an activated benzoyl derivative.[10][11]

Objective: To synthesize Imatinib base via amide coupling.

Materials:

-

This compound (1.0 eq)

-

N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Key Intermediate, 1.0 eq)

-

Coupling Reagent (e.g., EDC/HOBt) or conversion to an acyl chloride followed by Schotten-Baumann reaction. The following protocol uses the acyl chloride route.

-

Starting Material for Acyl Chloride: 4-(4-Methylpiperazinomethyl)benzoic acid.

-

Reagents: Thionyl chloride (SOCl₂), Pyridine or Triethylamine (base), Dichloromethane (DCM, solvent).

Procedure:

-

Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 4-(4-methylpiperazinomethyl)benzoic acid (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until a clear solution is formed. Cool and remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 4-(4-methylpiperazinomethyl)benzoyl chloride.

-

Amide Coupling: In a separate flask, dissolve this compound (this guide's title compound is an example aniline, the actual Imatinib precursor is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine) (1.0 eq) and a non-nucleophilic base like pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the aniline solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor by TLC or LC-MS.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Imatinib base.

Conclusion

This compound, CAS 156428-85-2, is more than a mere chemical entry in a catalog. It is a strategically designed molecule that serves as a lynchpin in the assembly of complex, life-saving pharmaceuticals. Its synthesis is straightforward, its properties are well-defined, and its application in the construction of the Imatinib scaffold highlights the power of modular design in medicinal chemistry. This guide provides the core technical knowledge required for researchers to handle, synthesize, and strategically employ this valuable intermediate in their drug discovery and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound, CasNo.156428-85-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. This compound - C12H19N3O | CSSB00009829618 [chem-space.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs [open.metu.edu.tr]

- 9. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. [PDF] A Facile Total Synthesis of Imatinib Base and Its Analogues | Semantic Scholar [semanticscholar.org]

A Strategic Guide to the Preliminary Biological Screening of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of the novel chemical entity, 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Designed for researchers, medicinal chemists, and drug development scientists, this document moves beyond rote protocols to provide a logical framework grounded in the compound's structural features. By dissecting its core pharmacophores—a methoxy-substituted aniline and a methylpiperazine moiety—we establish a hypothesis-driven approach to efficiently probe its potential therapeutic value. The guide details validated, step-by-step protocols for foundational cytotoxicity and antimicrobial screening, followed by targeted assays for kinase inhibition and receptor binding. Each stage is supported by scientific rationale, expert insights into experimental design, and clear data presentation formats, culminating in an integrated decision-making framework to guide subsequent research and development efforts.

Compound Profile: this compound

Structural Rationale for Screening

The therapeutic potential of this compound can be inferred by analyzing its constituent chemical motifs, each of which is prevalent in a wide range of biologically active compounds.

-

Anilino Moiety: The methoxy-substituted aniline core is a well-established pharmacophore. Anilino-based structures, such as anilinoquinazolines, are renowned for their activity as tyrosine kinase inhibitors, targeting key enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in oncology.[1][2] The methoxy group can further influence binding affinity and metabolic stability.[3][4][5]

-

Piperazine Moiety: The 4-methylpiperazine ring is a versatile and privileged scaffold in medicinal chemistry. Its presence is associated with a vast spectrum of biological activities, including antimicrobial, antifungal, anthelmintic, anticonvulsant, and antihistaminic effects.[6][7][8] Furthermore, many piperazine derivatives exhibit significant central nervous system (CNS) activity, acting as antipsychotic, antidepressant, and anxiolytic agents by modulating monoamine pathways.[9]

This structural duality strongly suggests that a preliminary screening strategy should be multi-pronged, investigating potential anticancer, antimicrobial, and CNS-related activities.

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is essential for its proper handling and use in biological assays.

| Property | Value | Source |

| CAS Number | 1254058-34-8 | [10][11][12] |

| Molecular Formula | C₁₇H₂₈N₄O | [10][11][13] |

| Molecular Weight | 304.43 g/mol | [10][11][13] |

| Boiling Point | 479.3±45.0 °C at 760 mmHg | [10] |

| Density | 1.1±0.1 g/cm³ | [10] |

| Hydrogen Bond Acceptor Count | 5 | [11] |

| Rotatable Bond Count | 4 | [11] |

Strategic Framework for Preliminary Screening

A tiered approach is recommended to efficiently allocate resources and build a comprehensive biological profile of the compound. This strategy begins with broad, foundational assays to establish baseline activity and toxicity, followed by more specific, hypothesis-driven assays targeting pathways suggested by the compound's structure.

Caption: High-level workflow for the preliminary biological screening of the target compound.

Tier 1 Screening: Foundational Activity Assessment

This initial phase aims to identify broad biological effects and establish a baseline for the compound's cytotoxicity, which is crucial for interpreting all subsequent assays.

In Vitro Cytotoxicity Screening

Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Given the presence of the anilino-scaffold, which is common in anti-cancer agents, this assay provides the first indication of potential anti-proliferative effects.[16] It is a fundamental first step to determine the concentration window for further, more specific cellular assays.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa for cervical cancer, BGC-823 for gastric cancer[2], HepG2 for liver cancer[16]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| HeLa (Cervical Cancer) | [Experimental Value] | [Experimental Value] |

| BGC-823 (Gastric Cancer) | [Experimental Value] | [Experimental Value] |

| HepG2 (Liver Cancer) | [Experimental Value] | [Experimental Value] |

| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |

Broad-Spectrum Antimicrobial Screening

Scientific Rationale: The piperazine nucleus is a cornerstone of numerous antimicrobial and antifungal agents.[6][7][8] Therefore, screening against a panel of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Experimental Protocol: Broth Microdilution (MIC Determination)

-

Microorganism Panel:

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Microorganism | Strain | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| S. aureus (Gram +) | ATCC 29213 | [Experimental Value] | [Ciprofloxacin Value] |

| E. coli (Gram -) | ATCC 25922 | [Experimental Value] | [Ciprofloxacin Value] |

| P. aeruginosa (Gram -) | ATCC 27853 | [Experimental Value] | [Ciprofloxacin Value] |

| C. albicans (Fungus) | ATCC 90028 | [Experimental Value] | [Fluconazole Value] |

Tier 2 Screening: Hypothesis-Driven Target Exploration

Should the compound exhibit interesting activity in Tier 1 with an acceptable therapeutic window (i.e., active at non-cytotoxic concentrations), the following targeted screens are warranted.

Kinase Inhibition Profiling

Scientific Rationale: The structural similarity of the aniline core to known kinase inhibitors makes this a primary avenue for investigation.[1][2] Enzyme assays are fundamental to drug discovery for identifying molecules that modulate the activity of enzymes involved in disease pathways.[21] A luminescence-based assay, which measures the depletion of ATP during the kinase reaction, is a common high-throughput method.

Caption: Principle of a luminescence-based kinase inhibition assay.

General Workflow: Kinase Inhibition Assay

-

Reaction Setup: In a 384-well plate, add the kinase enzyme (e.g., EGFR, VEGFR-2), its specific peptide substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor (DMSO) control.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Detection: Add a luciferase/luciferin-based reagent. The luciferase enzyme will use the remaining ATP to produce a luminescent signal.

-

Signal Measurement: Read the luminescence on a plate reader. A high signal indicates high levels of remaining ATP, signifying potent kinase inhibition.

-

Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for the compound against each kinase.

G-Protein Coupled Receptor (GPCR) Binding Assessment

Scientific Rationale: The piperazine moiety is a key feature in many CNS drugs that target GPCRs.[9] A receptor binding assay is a crucial technique to study the interaction between a ligand and its target protein.[22][23] Competitive radioligand binding assays are a sensitive and robust method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[22][24][25]

Caption: Principle of a competitive radioligand binding assay.

General Workflow: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes prepared from cells overexpressing the target GPCR (e.g., Dopamine D2 receptor, Serotonin 5-HT₂ₐ receptor).

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-Spiperone for D2), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter, washing with cold buffer to separate the bound radioligand from the free radioligand. The receptor-bound radioligand is retained on the filter.

-

Scintillation Counting: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of the test compound. This allows for the calculation of the IC₅₀, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Integration and Path Forward

The culmination of this preliminary screening is a multi-faceted data profile. The key is to integrate these findings to make an informed decision about the compound's future.

-

High Cytotoxicity, No Specific Activity: The compound may be a general cytotoxic agent. Further investigation into its mechanism of cell death (e.g., apoptosis assays) could be warranted, but it may have a narrow therapeutic index.

-

Selective Antimicrobial Activity: If the compound shows potent activity against specific microbes at concentrations well below its cytotoxic IC₅₀, it is a strong candidate for development as an anti-infective agent.

-

Potent Kinase or Receptor Inhibition: If the compound inhibits a specific kinase or binds to a GPCR with high affinity at non-toxic concentrations, it becomes a lead candidate for optimization in oncology or neuroscience, respectively. Further studies on selectivity against a broader panel of kinases or receptors would be the next logical step.

This integrated analysis will determine whether to advance the compound to lead optimization, conduct more detailed mechanism-of-action studies, or deprioritize it.

Safety and Handling

While a full toxicological profile is not yet available, standard laboratory precautions should be observed. Based on data for structurally related compounds, this compound should be handled with care.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[26][27] Avoid inhalation of dust or direct contact with skin and eyes.[26][27] Use only in a well-ventilated area or a chemical fume hood.[26][28]

-

Hazards: Similar aniline and piperazine derivatives are listed as harmful if swallowed, in contact with skin, or if inhaled.[11][29] May cause skin and serious eye irritation.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 8. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 11. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 [chemicalbook.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. clyte.tech [clyte.tech]

- 16. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Receptor-Ligand Binding Assays [labome.com]

- 26. fishersci.com [fishersci.com]

- 27. capotchem.com [capotchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. fishersci.es [fishersci.es]

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 156428-85-2), a key intermediate in modern medicinal chemistry. Recognizing the critical role of solubility and stability in the drug development pipeline, this document outlines both the theoretical underpinnings and practical methodologies for the robust characterization of this molecule. While specific experimental data for this compound is not extensively published, this guide furnishes detailed, field-proven protocols for determining its solubility profile and assessing its stability under various stress conditions. By leveraging established principles for structurally related aniline and piperazine compounds, we provide a framework for anticipating potential degradation pathways and establishing a comprehensive stability-indicating analytical strategy. This guide is intended to empower researchers to generate reliable and reproducible data, thereby accelerating preclinical development and ensuring the quality of active pharmaceutical ingredients.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline derivative incorporating a methylpiperazine moiety. This structural motif is prevalent in a multitude of contemporary pharmaceutical agents, valued for its ability to modulate physicochemical properties and confer desirable pharmacokinetic profiles. The aniline core provides a versatile scaffold for further synthetic elaboration, while the N-methylpiperazine group can enhance aqueous solubility and serve as a key pharmacophoric element.

A thorough understanding of the solubility and stability of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its successful application in drug discovery and development. These parameters directly influence:

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

-

Formulation Development: Bioavailability, dissolution rate, and the selection of appropriate excipients.

-

Analytical Method Development: The design of robust, stability-indicating assays.

-

Regulatory Compliance: Meeting the stringent requirements of agencies such as the FDA and EMA.

This guide will provide the necessary tools for a comprehensive assessment of these critical attributes.

Physicochemical Properties at a Glance

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 156428-85-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₂H₁₉N₃O | --INVALID-LINK--[2] |

| Molecular Weight | 221.30 g/mol | --INVALID-LINK--[2] |

| Appearance | Reported as a clear solution or solid. | --INVALID-LINK--[2] |

| Boiling Point | 394.87 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.112 g/cm³ | --INVALID-LINK--[2] |

| Flash Point | 192.61 °C | --INVALID-LINK--[2] |

| Predicted LogP | 1.61 | --INVALID-LINK--[2] |

Solubility Profile: A Methodological Approach

While qualitative reports suggest that this compound is "soluble in water and some organic solvents," quantitative data is essential for informed decision-making in a research and development setting[2][3]. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure:

-

The Aniline Moiety: The aromatic ring is inherently lipophilic. The methoxy group is polar and can participate in hydrogen bonding[1].

-

The Piperazine Ring: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH, significantly enhancing aqueous solubility. The N-methyl group adds some lipophilicity.

Given these features, the aqueous solubility of this compound is expected to be pH-dependent, increasing in acidic conditions due to the formation of soluble salts[1]. In organic solvents, its solubility will be dictated by the "like dissolves like" principle, with higher solubility anticipated in polar protic and aprotic solvents.

Experimental Determination of Solubility

Two key types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility[4].

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution[5].

Caption: Workflow for Kinetic Solubility Determination.

Protocol: Kinetic Solubility by Shake-Flask Method

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1.4 mL tube[6]. This results in a final DMSO concentration of 2%.

-

Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C[6].

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes or filter through a 0.45 µm filter plate.

-

Quantification: Analyze the supernatant by a validated LC-MS/MS or UV-Vis spectroscopic method against a calibration curve prepared in the same buffer system.

-

Reporting: Report the solubility in µg/mL or µM.

This method measures the equilibrium solubility of the solid compound and is considered the "gold standard" for pre-formulation and later-stage development[7][8].

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial[7].

-

Solvent Addition: Add 1 mL of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial[7].

-

Equilibration: Tightly cap the vial and place it in a thermomixer or on a rotating wheel. Agitate at a consistent speed (e.g., 700 rpm) for 24 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached[7].

-

Phase Separation: Allow the suspension to settle for at least 1 hour. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtrate as necessary and analyze using a validated LC-MS/MS or UV-Vis method against a calibration curve.

-

Reporting: Report the thermodynamic solubility in µg/mL or µM.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of this compound is paramount for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for this purpose[3][9][10][11].

Predicted Chemical Liabilities

The structure of this compound suggests several potential sites for degradation:

-

Aniline Moiety: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and potentially reactive species. They can also undergo photolytic degradation[12][13].

-

Piperazine Ring: The tertiary amine in the piperazine ring can be oxidized to form an N-oxide.

-

Methoxy Group: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions.

Protocol for Forced Degradation Studies

The following protocols are based on ICH guidelines and are designed to achieve a target degradation of 5-20%[9][11]. A validated stability-indicating analytical method, typically HPLC with UV and/or MS detection, is required to monitor the degradation.

Caption: General Workflow for Forced Degradation Studies.

A. Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Repeat the procedure using 0.1 M NaOH.

-

Neutral Hydrolysis: Repeat the procedure using water.

B. Oxidative Degradation

-

Dissolve the compound in a suitable solvent and dilute with 3% hydrogen peroxide to a final concentration of 1 mg/mL.

-

Incubate at room temperature, protected from light.

-

Analyze samples at various time points.

C. Thermal Degradation

-